molecular formula C18H22N2O2 B3364361 2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]aniline CAS No. 114688-61-8

2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]aniline

Cat. No. B3364361
M. Wt: 298.4 g/mol
InChI Key: OPWKKFLSNMZGEV-UHFFFAOYSA-N
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Description

2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]aniline, also known as 2-DTMAn, is an aromatic heterocyclic compound with a variety of potential applications. It is a derivative of the isoquinoline family and has been found to have a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. It is also being explored for its potential use in the synthesis of pharmaceuticals, as well as for its potential use in the treatment of cancer and other diseases.

Scientific Research Applications

Alpha(2C)-Adrenergic Receptor Antagonists

  • Research Focus: Synthesis and evaluation of novel derivatives as selective alpha(2C)-adrenergic receptor antagonists. Some compounds exhibited high affinity for this receptor with notable subtype selectivity, showing potential anti-L-dopa-induced dyskinetic activity in marmosets. This points towards potential therapeutic applications in conditions influenced by alpha(2C)-adrenergic receptors (Hagihara et al., 2007).

Synthesis of Pyrimido[4,3-a]isoquinolines

  • Research Focus: Investigating the reactions of 1-methylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives for the synthesis of pyrimido[4,3-a]isoquinolines. These compounds have potential applications in various fields of medicinal chemistry, highlighting the versatility of the isoquinoline moiety (Granik et al., 1982).

Separation of P-glycoprotein Activity from σ2 Receptor Affinity

  • Research Focus: Deconstructing the 6,7-dimethoxytetrahydroisoquinoline moiety to differentiate P-glycoprotein (P-gp) activity from σ2 receptor affinity. This research is significant in developing selective agents for P-gp, which is crucial in the context of drug resistance and pharmacokinetics (Pati et al., 2015).

Enantioselective Synthesis of Alkaloids

  • Research Focus: Utilizing 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile for the enantioselective synthesis of various alkaloids. This approach is essential in the field of organic chemistry, especially for the synthesis of optically active pharmaceutical compounds (Blank & Opatz, 2011).

Novel Annulated Dihydroisoquinoline Heterocycles

  • Research Focus: Synthesis and cytotoxicity assessment of novel dihydroisoquinoline heterocycles, with implications in antitumor screening and molecular docking studies. This emphasizes the compound's potential in cancer research (Saleh et al., 2020).

X-Ray Structural Analysis

  • Research Focus: Detailed structural analysis of 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline using X-ray crystallography. This contributes significantly to understanding the molecular structure and conformation of isoquinoline derivatives (Argay et al., 1995).

Comparative Inotropic Effects

  • Research Focus: Investigating the inotropic effects of isoquinoline alkaloids, relevant in understanding the impact of these compounds on heart muscle contractility and potential therapeutic applications in cardiovascular diseases (Khushmatov et al., 2020).

properties

IUPAC Name

2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-21-17-9-13-7-8-20(12-15(13)10-18(17)22-2)11-14-5-3-4-6-16(14)19/h3-6,9-10H,7-8,11-12,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWKKFLSNMZGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC=C3N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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